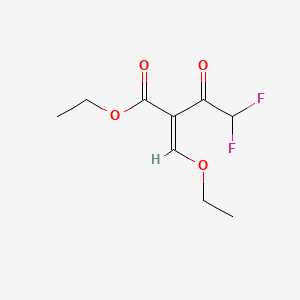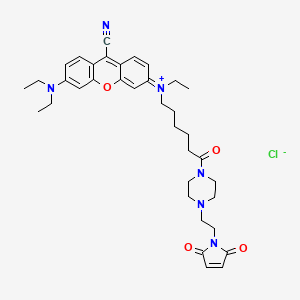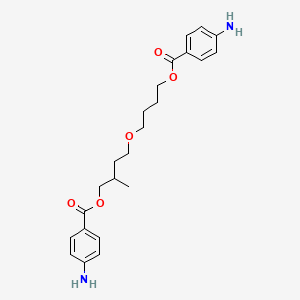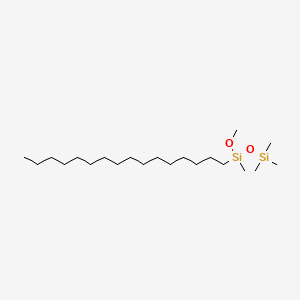
Cetyl dimethicone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetyl dimethicone is a silicone-based compound commonly used in cosmetics and personal care products. It is a clear, viscous liquid known for its excellent skin-conditioning properties. This compound enhances the texture and spreadability of cosmetic formulations, providing a silky and smooth feel upon application. It forms a protective barrier on the skin, helping to prevent moisture loss and providing a soft, velvety finish .
Preparation Methods
This process involves the combination of cetyl alcohol, derived from natural or synthetic sources, with dimethyldichlorosilane . The reaction conditions include controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Cetyl dimethicone primarily undergoes reactions typical of silicones, such as hydrolysis and condensation. It is relatively inert and does not readily participate in oxidation or reduction reactions. Common reagents used in its reactions include water and various catalysts to facilitate hydrolysis and condensation processes . The major products formed from these reactions are silanols and siloxanes, which can further react to form cross-linked silicone networks .
Scientific Research Applications
Cetyl dimethicone is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the properties and behavior of silicones. In biology and medicine, this compound is utilized in the formulation of topical medications and skincare products due to its skin-conditioning and protective properties . It is also used in the development of water-in-oil emulsions for cosmeceuticals, enhancing the stability and efficacy of these formulations . In the industrial sector, this compound is employed as a lubricant and conditioning agent in various applications .
Mechanism of Action
Cetyl dimethicone exerts its effects by forming a protective barrier on the skin, which helps to retain moisture and prevent transepidermal water loss. This barrier function is achieved through the formation of a thin, hydrophobic film on the skin’s surface . The molecular targets and pathways involved in its action primarily relate to its physical properties rather than specific biochemical interactions .
Comparison with Similar Compounds
Cetyl dimethicone is often compared with other silicone-based compounds such as dimethicone and methicone. While all these compounds share similar properties, this compound is unique in its ability to provide a silky and smooth texture to formulations without leaving a greasy residue . Methicone, on the other hand, lacks the “D” units present in dimethicone and this compound, making it structurally different . Other similar compounds include cyclomethicone and caprylic capric triglyceride, which are also used in cosmetic formulations for their conditioning and emollient properties .
Properties
IUPAC Name |
hexadecyl-methoxy-methyl-trimethylsilyloxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H48O2Si2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(6,22-2)23-24(3,4)5/h7-21H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUDPAKFOFFESL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](C)(OC)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H48O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191044-49-2 |
Source


|
| Record name | Siloxanes and Silicones, cetyl Me, di-Me | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
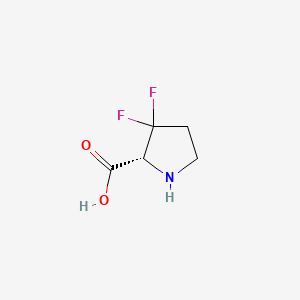
![Carbamic acid, [(trimethylsilyl)oxy]-, ethyl ester (9CI)](/img/new.no-structure.jpg)
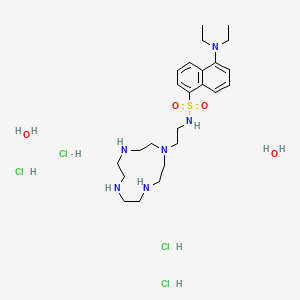
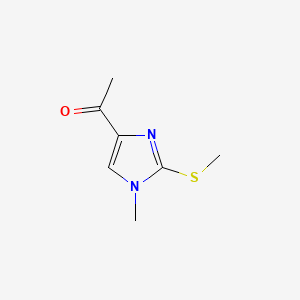
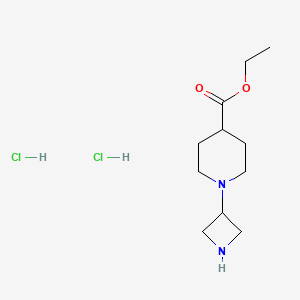
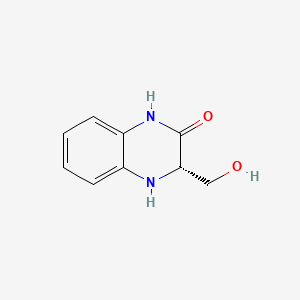
![4-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine](/img/structure/B573555.png)
